Cas no 1599957-25-1 (3-bromo-8-iodo-1,5-naphthyridine)

3-bromo-8-iodo-1,5-naphthyridine 化学的及び物理的性質
名前と識別子
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- 3-bromo-8-iodo-1,5-naphthyridine
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- MDL: MFCD29907090
- インチ: 1S/C8H4BrIN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H
- InChIKey: RMXAELDBYVMSJJ-UHFFFAOYSA-N
- SMILES: N1C2C(=NC=CC=2I)C=C(Br)C=1
計算された属性
- 精确分子量: 333.86
- 同位素质量: 333.86
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 167
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8A^2
3-bromo-8-iodo-1,5-naphthyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264220-0.5g |
3-bromo-8-iodo-1,5-naphthyridine |
1599957-25-1 | 95% | 0.5g |
$1170.0 | 2024-06-18 | |
Enamine | EN300-264220-10.0g |
3-bromo-8-iodo-1,5-naphthyridine |
1599957-25-1 | 95% | 10.0g |
$6450.0 | 2024-06-18 | |
Enamine | EN300-264220-5.0g |
3-bromo-8-iodo-1,5-naphthyridine |
1599957-25-1 | 95% | 5.0g |
$4349.0 | 2024-06-18 | |
Enamine | EN300-264220-2.5g |
3-bromo-8-iodo-1,5-naphthyridine |
1599957-25-1 | 95% | 2.5g |
$2940.0 | 2024-06-18 | |
Enamine | EN300-264220-1.0g |
3-bromo-8-iodo-1,5-naphthyridine |
1599957-25-1 | 95% | 1.0g |
$1500.0 | 2024-06-18 | |
Enamine | EN300-264220-2500mg |
3-bromo-8-iodo-1,5-naphthyridine |
1599957-25-1 | 95.0% | 2500mg |
$2350.0 | 2022-02-28 | |
Enamine | EN300-264220-100mg |
3-bromo-8-iodo-1,5-naphthyridine |
1599957-25-1 | 95.0% | 100mg |
$416.0 | 2022-02-28 | |
Enamine | EN300-264220-50mg |
3-bromo-8-iodo-1,5-naphthyridine |
1599957-25-1 | 95.0% | 50mg |
$280.0 | 2022-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2267-100MG |
3-bromo-8-iodo-1,5-naphthyridine |
1599957-25-1 | 95% | 100MG |
¥ 1,808.00 | 2023-03-20 | |
Enamine | EN300-264220-250mg |
3-bromo-8-iodo-1,5-naphthyridine |
1599957-25-1 | 95.0% | 250mg |
$594.0 | 2022-02-28 |
3-bromo-8-iodo-1,5-naphthyridine 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
3-bromo-8-iodo-1,5-naphthyridineに関する追加情報
3-Bromo-8-Iodo-1,5-Naphthyridine: A Comprehensive Overview
3-Bromo-8-Iodo-1,5-Naphthyridine, with the CAS number 1599957-25-1, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound belongs to the naphthyridine family, which is a fused bicyclic system consisting of a benzene ring and a pyridine ring. The presence of bromine and iodine substituents at the 3 and 8 positions, respectively, imparts unique electronic and structural properties to the molecule.
The synthesis of 3-Bromo-8-Iodo-1,5-Naphthyridine involves multi-step organic reactions, often utilizing coupling reactions and halogenation techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such heterocycles. The compound's structure is particularly appealing for applications in drug discovery due to its potential as a scaffold for bioactive molecules.
Recent studies have highlighted the role of naphthyridines in various biological systems. For instance, research published in Journal of Medicinal Chemistry demonstrated that derivatives of 3-Bromo-8-Iodo-1,5-Naphthyridine exhibit potent inhibitory activity against certain kinase enzymes, which are key targets in cancer therapy. This finding underscores the compound's potential as a lead molecule in drug development.
In addition to its biological applications, 3-Bromo-8-Iodo-1,5-Naphthyridine has shown promise in materials science. Its aromaticity and electron-withdrawing substituents make it a candidate for use in organic semiconductors and optoelectronic devices. A study in Nature Communications reported that incorporating this compound into polymer blends significantly enhances charge transport properties, suggesting its utility in next-generation electronic materials.
The structural versatility of 3-Bromo-8-Iodo-1,5-Naphthyridine also makes it an attractive substrate for further functionalization. Researchers have explored its use as a building block for constructing more complex molecular architectures, such as macrocycles and supramolecular assemblies. These studies leverage the compound's ability to participate in diverse chemical reactions, including nucleophilic aromatic substitution and cross-coupling reactions.
From an analytical standpoint, the characterization of 3-Bromo-8-Iodo-1,5-Naphthyridine has been facilitated by modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound's structure and purity. These analytical tools are essential for ensuring the reliability of experimental results in both academic and industrial settings.
In conclusion, 3-Bromo-8-Iodo-1,5-Naphthyridine, with its unique chemical properties and diverse applications, represents a valuable compound in contemporary chemical research. Its role as a versatile building block in organic synthesis continues to drive innovation across multiple disciplines. As research progresses, this compound is expected to contribute significantly to advancements in drug discovery, materials science, and beyond.
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